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The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in drug development, largely
owing to its potent metal-chelating capabilities.[3][4] The proximity of the C8 hydroxyl group
and the C1 nitrogen atom creates a bidentate ligand that readily forms stable complexes with a
variety of metal ions. This chelation is often central to its biological activity, allowing 8-HQ
derivatives to modulate the function of metalloenzymes, disrupt metal homeostasis in
pathogenic microbes, and serve as fluorescent sensors for metal ions.[3][4][5] The introduction
of substituents, such as bromine atoms and carboxylic acid groups, allows for the fine-tuning of
the molecule's electronic properties, lipophilicity, and target specificity, making compounds like
3-Bromo-7-hydroxyquinoline-8-carboxylic acid compelling candidates for further
investigation. Recent studies have highlighted the potential of substituted quinolines as potent
anticancer agents and inhibitors of drug-resistant enzymes.[5][6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its
development as a therapeutic agent or research tool. The properties of 3-Bromo-7-
hydroxyquinoline-8-carboxylic acid are summarized below.
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Property Value Source
CAS Number 1159427-86-7 [7]
Molecular Formula C10HeBrNOs3 [7]
Molecular Weight 268.06 g/mol [8]

) C1=CC(=C(C2=C(C(=0)0O)C(=
Canonical SMILES N/A
C1)O)N=C(C=C2)Br)

Predicted LogP 2.4011 [8]
Topological Polar Surface Area

70.42 Az [8]
(TPSA)
Hydrogen Bond Donors 2 [8]
Hydrogen Bond Acceptors 3 [8]
Rotatable Bonds 1 [8]

Synthesis and Mechanistic Considerations

While a direct, published synthesis for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is not
readily available, a plausible and efficient synthetic route can be designed by combining
established methods for quinoline modification. The proposed pathway begins with the
commercially available 7-hydroxyquinoline and proceeds through a regioselective bromination
followed by carboxylation.

Proposed Synthetic Workflow

The overall workflow is designed to control the regioselectivity of the substitutions on the
quinoline ring.
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Caption: Proposed multi-step synthesis of the target compound.
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Rationale Behind Experimental Choices

o Step 1: Protection of the Hydroxyl Group: The hydroxyl group at the 7-position is acidic and
can interfere with subsequent electrophilic substitution reactions. Protecting it as a triflate
ester using trifluoromethanesulfonic anhydride is an effective strategy.[9] The triflate is an
excellent leaving group and is stable to the conditions of the subsequent bromination step.

o Step 2: Regioselective Bromination: The quinoline ring is activated towards electrophilic
substitution. Using N-bromosuccinimide (NBS) in glacial acetic acid provides a controlled
source of electrophilic bromine.[9] The C3 position is electronically favored for substitution in
this system.

o Step 3: Deprotection: The triflate protecting group is readily cleaved via hydrolysis under
basic conditions (e.g., with aqueous sodium hydroxide) to regenerate the free hydroxyl
group, yielding the key intermediate, 3-bromo-7-hydroxyquinoline.[9]

o Step 4: Carboxylation: The introduction of the carboxylic acid group at the C8 position, ortho
to the hydroxyl group, can be achieved via the Kolbe-Schmitt reaction. This reaction involves
the formation of a phenoxide, which then acts as a nucleophile to attack carbon dioxide
under high pressure and temperature. The ortho-directing nature of the hydroxyl group
favors substitution at the C8 position.

Potential Applications in Drug Discovery and
Research

The unique structural features of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suggest
several high-impact applications, primarily leveraging its metal-chelating and photochemical
properties.

Metallo-B-Lactamase (MBL) Inhibition

The emergence of bacteria producing metallo-B-lactamases (MBLS), which inactivate a broad
spectrum of B-lactam antibiotics, poses a severe threat to public health.[5] These enzymes
utilize one or two zinc ions in their active site to hydrolyze the amide bond of the antibiotic. The
8-hydroxyquinoline core is a well-established zinc-chelating scaffold. A fragment-based
screening study identified the closely related 8-hydroxyquinoline-7-carboxylic acid as a potent,
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low-cytotoxicity MBL inhibitor that restored the activity of B-lactam antibiotics against MBL-
expressing E. coli.[5] It is hypothesized that the 8-hydroxyl and 8-carboxyl groups of the target
compound would effectively chelate the catalytic zinc ions, inactivating the enzyme.
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Caption: Proposed chelation of zinc ions in an MBL active site.

Photochemical Applications

Research has demonstrated that 8-Bromo-7-hydroxyquinoline (BHQ) can function as an
efficient photoremovable protecting group, or "caging" group.[10] Upon excitation with light
(including two-photon excitation), the C-O bond at the 7-position cleaves, releasing a protected
biomolecule such as a neurotransmitter or drug. This allows for precise spatiotemporal control
over biological activity.[10] The presence of the carboxylic acid group in the target molecule
could be used to modulate solubility or to attach the caging group to other molecules of
interest, expanding its utility in photopharmacology and cell biology research.

Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and evaluation of 3-
Bromo-7-hydroxyquinoline-8-carboxylic acid.
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Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-
carboxylic acid

Disclaimer: This is a proposed theoretical protocol. All laboratory work should be conducted
with appropriate safety precautions by trained personnel.

Materials:

7-Hydroxyquinoline

 Trifluoromethanesulfonic anhydride (Tf20)

» Dichloromethane (CH2Cl2)

¢ N-Bromosuccinimide (NBS)

» Glacial Acetic Acid

e 10% Sodium Hydroxide (NaOH) solution

e Sodium Hydride (NaH)

o Carbon Dioxide (CO2) gas, high-pressure cylinder
e Hydrochloric Acid (HCI)

o Standard glassware for organic synthesis, including a high-pressure reactor (autoclave).
Procedure:

¢ Protection: Dissolve 7-hydroxyquinoline (1.0 equiv) in anhydrous CH2Clz under a nitrogen
atmosphere. Cool the solution to 0°C. Add trifluoromethanesulfonic anhydride (1.1 equiv)
dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor
completion by TLC. Quench the reaction with water and extract the product with CH2Clz. Dry
the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain
quinoline-7-yl trifluoromethanesulfonate.
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Bromination: Dissolve the product from Step 1 in glacial acetic acid. Add NBS (1.1 equiv)
and heat the mixture to 80-100°C for 1-3 hours.[9] Monitor by TLC. After completion, cool the
reaction and pour it into ice water. Collect the precipitate by filtration to yield 3-
bromoquinoline-7-yl trifluoromethanesulfonate.

Deprotection: Add the brominated intermediate to a 10% aqueous NaOH solution and stir at
room temperature for 1-3 hours.[9] Neutralize the solution with HCI to precipitate the product.
Filter, wash with water, and dry to obtain 3-bromo-7-hydroxyquinoline.

Carboxylation (Kolbe-Schmitt):Caution: This step involves high pressure and a reactive metal
hydride. In a high-pressure autoclave, suspend 3-bromo-7-hydroxyquinoline (1.0 equiv) in an
appropriate high-boiling inert solvent. Carefully add sodium hydride (1.1 equiv) to form the
sodium phenoxide. Seal the reactor, purge with COz, and then pressurize with COz gas to 5-
10 atm. Heat the mixture to 120-150°C for several hours. After cooling and venting, carefully
guench the reaction mixture and acidify with HCI to precipitate the crude product.

Purification: The final product, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, can be
purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography.

In Vitro Metallo-B-Lactamase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the hydrolysis of a

chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) by a purified MBL enzyme
(e.g., VIM-2 or NDM-1).

Materials:

Purified MBL enzyme

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnClz)
Chromogenic substrate (e.g., CENTA)

Test compound dissolved in DMSO

96-well microplate
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» Microplate reader

Procedure:

Prepare a solution of the MBL enzyme in the assay buffer.
e In a 96-well plate, add assay buffer to each well.

e Add varying concentrations of the test compound (from a DMSO stock) to the wells. Include
a positive control (no inhibitor) and a negative control (no enzyme).

e Pre-incubate the enzyme with the test compound for 15-30 minutes at room temperature.
« Initiate the reaction by adding the chromogenic substrate to all wells.

o Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm
for CENTA) over time using a microplate reader.

o Calculate the initial reaction rates. Determine the percent inhibition for each concentration of
the test compound and calculate the ICso value (the concentration of inhibitor required to
reduce enzyme activity by 50%).

Conclusion

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a promising, yet underexplored, molecule
with significant potential in medicinal chemistry and as a research tool. Its inherent properties
as a metal chelator make it a strong candidate for development as an inhibitor of
metalloenzymes, particularly in the fight against antibiotic resistance. Furthermore, its structural
similarity to known photoremovable protecting groups opens avenues for its application in
photopharmacology. The synthetic and analytical protocols outlined in this guide provide a
framework for researchers to further investigate this compound and unlock its full potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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